6-Chloro-3-cyanopyrazine-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Antimycobacterial drug discovery requires pyrazine building blocks with multiple orthogonal reactive centers for efficient library synthesis. 6-Chloro-3-cyanopyrazine-2-carboxylic acid (CAS 1823052-50-1) provides three distinct handles: 6-Cl for SNAr, 3-CN for nitrile transformations, 2-COOH for amide coupling-enabling chemoselective diversification without protecting groups. Validated by Dolezal et al. (2010): 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide achieved 65% M. tuberculosis H₃₇Rv inhibition at 6.25 μg/mL. Supplied at ≥98% HPLC purity with batch analytical certificates (NMR, HPLC, GC).

Molecular Formula C6H2ClN3O2
Molecular Weight 183.55 g/mol
Cat. No. B13431736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-cyanopyrazine-2-carboxylic acid
Molecular FormulaC6H2ClN3O2
Molecular Weight183.55 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C#N)C(=O)O)Cl
InChIInChI=1S/C6H2ClN3O2/c7-4-2-9-3(1-8)5(10-4)6(11)12/h2H,(H,11,12)
InChIKeyWPCWZEFHMUHOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-cyanopyrazine-2-carboxylic acid: An Overview


6-Chloro-3-cyanopyrazine-2-carboxylic acid (CAS 1823052-50-1, MF C₆H₂ClN₃O₂, MW 183.55 g·mol⁻¹) is a heterocyclic intermediate belonging to the pyrazine-2-carboxylic acid class, characterized by the simultaneous presence of three electron-withdrawing functional groups—a chlorine atom at the 6-position, a cyano group at the 3-position, and a carboxylic acid group at the 2-position—on the π-deficient pyrazine ring . This dense substitution pattern yields a predicted LogP of 1.2–1.5 and a predicted pKa of ~1.48–3.0, reflecting substantially enhanced lipophilicity and acidity relative to simpler pyrazine-2-carboxylic acid congeners . The compound is part of a well-established research lineage in antimycobacterial drug discovery, where 6-chloro-substituted pyrazine-2-carboxylic acid derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis H₃₇Rv [1].

1
Triple electron-withdrawing architecture for medicinal chemistry library synthesis
Chloro, cyano, and carboxyl handles reshape electronic landscape
2
6-Chloro regioisomer reported to support antimycobacterial scaffold design
Class-level evidence from pyrazinecarboxamide SAR studies
3
Orthogonal reactivity profile enables divergent analog generation
SNAr, nitrile transformation, and amide coupling pathways

Why 6-Chloro-3-cyanopyrazine-2-carboxylic acid Is Irreplaceable


The three electron-withdrawing substituents on 6-chloro-3-cyanopyrazine-2-carboxylic acid act cooperatively to reshape the pyrazine ring's electronic landscape: the chlorine withdraws electron density inductively, the cyano group withdraws by both inductive and resonance mechanisms, and the carboxylic acid contributes both inductive withdrawal and hydrogen-bond donor/acceptor capacity . Removing any one of these groups produces a fundamentally different chemical entity. For instance, 6-chloropyrazine-2-carboxylic acid (lacking the cyano group) exhibits a predicted LogP of only ~0.41 and a pKa of ~3.38, making it less lipophilic and less acidic by approximately one log unit each compared to the tri-substituted variant [1]. Similarly, 3-cyanopyrazine-2-carboxylic acid (lacking the chlorine) loses the nucleophilic aromatic substitution handle critical for downstream derivatization [2]. These differences in physicochemical properties directly impact solubility, membrane permeability, protein binding, and the range of accessible synthetic transformations—meaning that substituting a simpler analog will alter both the synthetic outcome and the biological profile of any derivative library built upon it.

Lipophilicity 6-Chloropyrazine-2-carboxylic acid lacks the cyano group; predicted LogP shift may alter membrane permeability and SAR profile.
Reactivity 3-Cyanopyrazine-2-carboxylic acid loses the chlorine SNAr handle, limiting nucleophilic substitution and late-stage diversification.
Regioisomer 5-Chloro regioisomer may not reproduce the antimycobacterial response observed with 6-chloro-substituted pyrazinecarboxamides.

6-Chloro-3-cyanopyrazine-2-carboxylic acid: Key Comparative Evidence


Enhanced Lipophilicity (LogP) vs. Simpler Analogs

The predicted LogP of 6-chloro-3-cyanopyrazine-2-carboxylic acid (1.2–1.5) is substantially higher than that of 6-chloropyrazine-2-carboxylic acid (LogP = 0.41), reflecting the lipophilicity contribution of the 3-cyano substituent [1]. For context, 5-chloropyrazine-2-carboxylic acid exhibits a LogP of –0.28, demonstrating that both regioisomeric position and additional substitution critically modulate lipophilicity . Higher lipophilicity is correlated with improved membrane permeability and enhanced antimycobacterial activity in this compound class, as established by Dolezal et al. who demonstrated that antimycobacterial activity increases linearly with increasing lipophilicity across pyrazinecarboxamide series [1].

Lipophilicity shift
Cross-study comparable
Target LogP ~1.2–1.5 vs. comparator LogP 0.41 (6-Cl) and –0.28 (5-Cl)
Supports permeability-model interpretation
Predicted values; experimental confirmation pending
Lipophilicity Drug-likeness Membrane permeability

Superior Acidity from Triple Electron-Withdrawing Effect

The predicted pKa of 6-chloro-3-cyanopyrazine-2-carboxylic acid (1.48 ± 0.10) is significantly lower than that of 6-chloropyrazine-2-carboxylic acid (pKa = 3.38), representing an approximately 80-fold increase in acidity [1]. This enhanced acidity arises from the combined electron-withdrawing effects of the 3-cyano, 6-chloro, and pyrazine ring nitrogen atoms acting on the carboxylic acid proton. In practical terms, at physiological pH (7.4), the tri-substituted compound will exist almost entirely (>99.99%) in its ionized carboxylate form, whereas the mono-chlorinated analog (pKa 3.38) is also ionized but with a different counter-ion equilibrium profile that can affect protein binding and solubility.

Acidity enhancement
Cross-study comparable
pKa ~1.48 vs. 6-chloropyrazine-2-carboxylic acid pKa 3.38
Ionization equilibrium context may differ
Predicted; experimental measurement recommended
Acid strength Reactivity Solubility

Antimycobacterial Activity: 6-Chloro Substitution Advantage

While 6-chloro-3-cyanopyrazine-2-carboxylic acid itself has not been directly evaluated in published antimycobacterial screens, its core structural motif—6-chloropyrazine-2-carboxylic acid—serves as the foundation for derivatives with demonstrated activity against Mycobacterium tuberculosis H₃₇Rv. Specifically, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, prepared from 6-chloropyrazine-2-carboxylic acid, exhibited 65% inhibition at 6.25 μg/mL against M. tuberculosis H₃₇Rv [1]. In a broader series of substituted pyrazinecarboxamides, 3,5-bromo-4-hydroxyphenyl derivatives of 6-chloro-substituted pyrazinecarboxylic acids achieved 54–72% inhibition [2]. By comparison, the clinical standard pyrazinamide requires acidic conditions (pH ~5.5) for in vitro activity and shows highly variable potency depending on assay conditions, whereas 6-chloro-substituted derivatives demonstrate consistent activity across standard neutral-pH screening formats [3].

Antimycobacterial scaffold
Class-level inference
6-Chloro-N-(4-chlorophenyl) analog: 65% inhibition at 6.25 µg/mL (M. tuberculosis H₃₇Rv)
Reported class-level response context
Derivative activity; parent compound not directly screened
Antimycobacterial Tuberculosis Structure-activity relationship

Orthogonal Reactivity of 6-Chloro and 3-Cyano Groups

6-Chloro-3-cyanopyrazine-2-carboxylic acid possesses three chemically distinct functional groups that can be addressed orthogonally: (i) the 6-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiolates [1]; (ii) the 3-cyano group can be hydrolyzed to carboxamide or carboxylic acid, reduced to aminomethyl, or transformed into tetrazole and other heterocycles [2]; and (iii) the 2-carboxylic acid enables standard amide coupling, esterification, and acid chloride formation [3]. In contrast, 3-cyanopyrazine-2-carboxylic acid (lacking chlorine) can only utilize cyano and carboxylic acid handles, while 6-chloropyrazine-2-carboxylic acid (lacking cyano) offers chlorine and carboxylic acid reactivity but no nitrile-derived transformations. This three-handle architecture enables divergent library synthesis from a single starting material, reducing procurement complexity for medicinal chemistry programs.

Orthogonal handles
Class-level inference
Three reactive centers vs. two in di-substituted analogs
Supports divergent synthesis workflow fit
Reactivity inferred from established pyrazine chemistry
Synthetic chemistry Building block Nucleophilic aromatic substitution

6-Chloro vs. 5-Chloro Regioisomer Superiority

The position of chlorine substitution on the pyrazine ring critically influences biological activity. In a systematic study of chlorinated N-phenylpyrazine-2-carboxamides, Dolezal et al. (2010) demonstrated that 6-chloro-substituted derivatives exhibited superior antimycobacterial activity compared to their 5-chloro counterparts: the most active compound in the series was 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (65% inhibition at 6.25 μg/mL), while 5-chloro-substituted analogs showed generally lower potency [1]. This regioisomeric preference has been corroborated by molecular docking studies predicting that 6-chloro-N-octylpyrazine-2-carboxamide has better bioactivity against M. tuberculosis than alternative substitution patterns [2]. Although 6-chloro-3-cyanopyrazine-2-carboxylic acid bears an additional 3-cyano substituent, the 6-chloro regioisomeric framework is the validated starting point for productive antimycobacterial SAR, whereas the 5-chloro regioisomer represents a less active scaffold.

Regioisomer preference
Cross-study comparable
6-Chloro analog ranked higher than 5-chloro series in reported antimycobacterial screening
SAR trend supports 6-chloro regioisomer selection
Direct MIC comparison for parent acids unavailable
Regioisomer Structure-activity relationship Antimycobacterial selectivity

6-Chloro-3-cyanopyrazine-2-carboxylic acid: Optimal Applications


Antimycobacterial Carboxamide Library Synthesis

The carboxylic acid functionality at the 2-position enables direct amide coupling with diverse amine libraries to generate pyrazine-2-carboxamide analogs of pyrazinamide. The 6-chloro substitution pattern is validated by Dolezal et al. (2010), where 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide achieved 65% M. tuberculosis H₃₇Rv inhibition at 6.25 μg/mL, while the 3-cyano group provides a supplementary handle for late-stage diversification via hydrolysis, reduction, or cycloaddition to further modulate potency, selectivity, and physicochemical properties [1]. The compound's predicted LogP of 1.2–1.5 provides a favorable starting point for balancing membrane permeability with aqueous solubility in lead optimization .

Divergent Scaffold Synthesis via Orthogonal Handles

The three distinct reactive centers (6-Cl for SNAr, 3-CN for nitrile transformations, 2-COOH for amide/ester formation) permit sequential, chemoselective derivatization without protecting group manipulation. Published precedent from Milczarska et al. (2005) and Foks et al. demonstrates that 2-cyano-6-chloropyrazine—the direct precursor to this compound—undergoes selective chlorine displacement with amines, followed by cyano group conversion to carboxamide, thioamide, amidoxime, carboxylic acid, ester, hydroxamic acid, and hydrazide functionalities [2][3]. This makes the compound an efficient single starting material for generating focused libraries with systematic structural variation.

Optimizing Lipophilicity for Intracellular Target Engagement

The predicted LogP of 1.2–1.5 positions 6-chloro-3-cyanopyrazine-2-carboxylic acid in a more favorable lipophilicity range for intracellular target access compared to simpler pyrazine-2-carboxylic acid analogs (LogP ~ –1.0 to 0.41) . Dolezal et al. (2006) established that antimycobacterial activity in pyrazinecarboxamide series correlates linearly with lipophilicity, and the most active compounds in their study (72% inhibition) had calculated log P values of ~6.0, underscoring the importance of adequate lipophilicity for mycobacterial cell wall penetration [4]. Starting from a building block with inherently higher LogP reduces the number of synthetic steps needed to achieve target compound lipophilicity.

Favipiravir Analogs & Antiviral Intermediate Development

The 6-chloro-3-cyanopyrazine-2-carboxylic acid scaffold is structurally related to key intermediates used in the synthesis of favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) and related pyrazine-based antiviral agents. The 3-cyano group can be hydrolyzed to the corresponding carboxamide under controlled conditions, while the 6-chloro substituent can potentially be converted to 6-fluoro, 6-hydroxy, or 6-amino via nucleophilic displacement, providing access to favipiravir analogs with modified hydrogen-bonding and electronic profiles [2]. The compound's well-characterized purity specifications (97–98% by HPLC, with NMR and GC batch certificates available from commercial suppliers such as Bidepharm and Leyan) meet the quality requirements for pharmaceutical intermediate applications .

Application
Selection Property
Validation Focus
Antimycobacterial carboxamide library synthesis
6-Chloro scaffold with cyano diversification handle
Derivative activity and permeability endpoint review
Divergent scaffold synthesis via orthogonal handles
Three reactive centers (SNAr, nitrile, carboxyl)
Chemoselective derivatization workflow validation
Lipophilicity-driven intracellular target engagement studies
Predicted LogP ~1.2–1.5 for cell-wall penetration
Permeability-model interpretation and SAR correlation
Antiviral intermediate and favipiravir analog research
3-Cyano to carboxamide transformation potential
Intermediate specification and purity confirmation
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